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molecular formula C10H8N2O2S B2464920 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid CAS No. 216959-94-3

4-(2-Amino-1,3-thiazol-4-yl)benzoic acid

Cat. No. B2464920
M. Wt: 220.25
InChI Key: DGZPYJBDYGAEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595398B2

Procedure details

Thiourea (0.47 g, 6.2 mmol) and NaOAc (1.5 g, 6.2 mmol) were combined in 35 mL of ethanol. To this suspension was added 4-(2-bromo-acetyl)-benzoic acid (1.5 g, 6.2 mmol). The reaction mixture was stirred at room temperature overnight. It was evaporated to dryness and used in the next step without any further purification. MS: 221.0 (M+H+)
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].CC([O-])=O.[Na+].Br[CH2:11][C:12]([C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=1)=O>C(O)C>[NH2:1][C:2]1[S:3][CH:11]=[C:12]([C:14]2[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=2)[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C(=O)O)C=C1
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
used in the next step without any further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC=1SC=C(N1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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